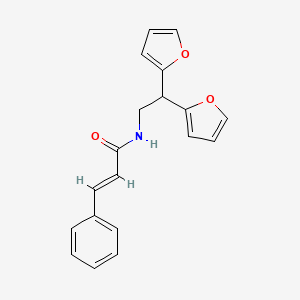
N-(2,2-di(furan-2-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-di(furan-2-yl)ethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. It has a molecular formula of C19H17NO3 and a molecular weight of 307.349 .
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two furan rings attached to an ethyl group, which is further connected to a cinnamamide moiety .Chemical Reactions Analysis
The synthesis of this compound involves reactions that are carried out under mild synthetic conditions supported by microwave radiation . The reactions involve the use of 2-furoic acid, furfurylamine, and furfuryl alcohol .Scientific Research Applications
Antibacterial and Antioxidant Activities
N-(2,2-di(furan-2-yl)ethyl)cinnamamide and its derivatives have been investigated for their potential antibacterial, antiurease, and antioxidant activities. For instance, compounds synthesized from furan derivatives demonstrated effective antiurease and antioxidant activities, highlighting their potential in pharmaceutical and biochemical applications (Sokmen et al., 2014).
Synthesis and Characterization
The compound has been the subject of various synthesis and characterization studies, contributing to the understanding of its chemical properties and potential applications. For example, studies have explored the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks, indicating the potential of these compounds in creating novel materials (Jiang et al., 2014).
Photoreactivity and Polymer Development
This compound derivatives have been used in the development of photo-responsive polymers, thanks to their unique photoreactive properties. Research in this area could lead to the creation of innovative materials with applications in various fields, including materials science and engineering (Jin et al., 2011).
Antimicrobial and Antitubercular Activities
Several studies have demonstrated the antimicrobial and antitubercular activities of compounds related to this compound. This suggests their potential in medicinal chemistry, especially in the development of new treatments for bacterial infections and tuberculosis (Patel & Telvekar, 2014).
Future Directions
The future directions for the study of N-(2,2-di(furan-2-yl)ethyl)cinnamamide could involve further exploration of its synthesis methods, its potential biological activities, and its applications in various fields. The production of chemicals from biomass offers both economic and ecological benefits , and this compound, being a synthetic organic compound, could contribute to these benefits.
properties
IUPAC Name |
(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-13,16H,14H2,(H,20,21)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLGSQAFGFRJNC-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2368306.png)
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2368308.png)
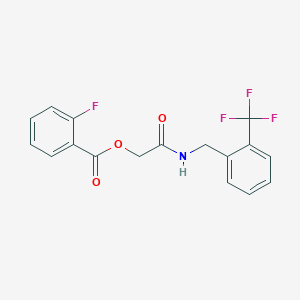
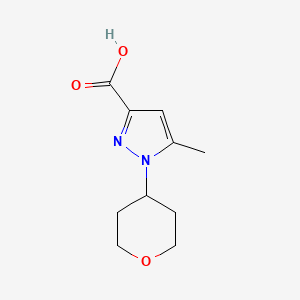
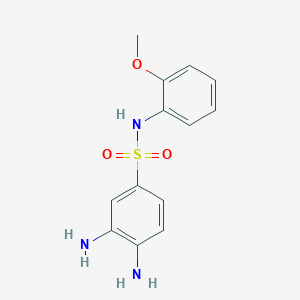
![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide](/img/structure/B2368315.png)



![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368320.png)
![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)
![2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2368325.png)
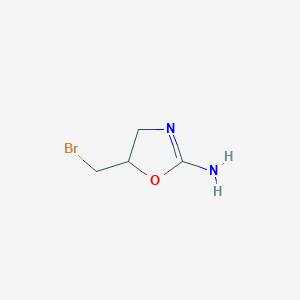
![6-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2368328.png)